molecular formula C15H13N3OS B2614404 1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea CAS No. 108718-01-0

1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea

Cat. No.: B2614404
CAS No.: 108718-01-0
M. Wt: 283.35
InChI Key: XZDBPQJEWAFHAW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

The systematic nomenclature of 1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea follows International Union of Pure and Applied Chemistry conventions, with the compound being officially designated as 1-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylurea. This nomenclature precisely describes the structural connectivity, indicating the attachment of the urea nitrogen atom at position 1 to the 2-position of the 6-methylbenzothiazole ring system, while the nitrogen at position 3 of the urea moiety bears the phenyl substituent. Alternative systematic names found in chemical databases include 3-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-phenylurea, which represents a tautomeric form of the compound.

The molecular identification parameters establish this compound as a member of the heterocyclic urea derivatives class. The Chemical Abstracts Service number 108718-01-0 serves as the primary registry identifier, ensuring unambiguous identification across chemical databases and literature. The compound appears in major chemical repositories including PubChem with the identifier CID 854405, providing standardized access to structural and property data. The molecular formula C15H13N3OS indicates the presence of fifteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, reflecting the combined contributions of the benzothiazole ring system, the methyl substituent, the phenyl group, and the urea linkage.

Additional molecular identifiers include the International Chemical Identifier string and Simplified Molecular Input Line Entry System notation, which provide machine-readable representations of the molecular structure. The compound exhibits specific stereochemical properties arising from the planar nature of the benzothiazole and phenyl ring systems, with the urea bridge providing a degree of conformational flexibility that influences its three-dimensional structure and potential biological interactions.

Properties

IUPAC Name

1-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-10-7-8-12-13(9-10)20-15(17-12)18-14(19)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDBPQJEWAFHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea typically involves the reaction of 6-methyl-2-aminobenzothiazole with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzothiazole derivatives with different functional groups.

Scientific Research Applications

Synthesis of 1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea

The synthesis of this compound typically involves the reaction of 6-methyl-benzothiazole with phenyl isocyanate. The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) under reflux conditions. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, minimal inhibitory concentrations (MICs) for certain derivatives were reported as low as 50 μg/mL against tested organisms, indicating potent antibacterial activity .

Antitumor Activity

Several studies have investigated the antitumor properties of benzothiazole derivatives. Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, specific derivatives showed IC50 values indicating effective inhibition of cell proliferation in melanoma and breast cancer cell lines . The structure–activity relationship (SAR) analysis suggests that modifications to the benzothiazole moiety can enhance antiproliferative effects.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, benzothiazole derivatives have been noted for their anti-inflammatory properties. Compounds have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Pesticidal Properties

The compound also exhibits significant pesticidal activity. Research indicates that certain benzothiazole derivatives can act as effective insecticides and acaricides against agricultural pests like Spodoptera litura and Tetranychus urticae. These compounds demonstrated both antifeedant and lethal effects on these pests, making them candidates for environmentally friendly pest control solutions .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntitumorCytotoxic effects on cancer cell lines (IC50 values reported)
Anti-inflammatoryInhibition of pro-inflammatory cytokines
PesticidalAntifeedant and lethal effects on agricultural pests

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated the antimicrobial efficacy of a series of benzothiazole derivatives, including this compound. The study involved testing various concentrations against standard bacterial strains, revealing that certain derivatives had MICs comparable to conventional antibiotics .

Case Study 2: Antitumor Activity Assessment

In another investigation, a library of benzothiazole urea derivatives was synthesized and screened for cytotoxicity against multiple cancer cell lines. The results indicated that some compounds exhibited selective toxicity towards tumor cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer applications, it may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Benzothiazole Moieties

The 6-position of the benzothiazole ring is critical for modulating biological activity. Key comparisons include:

Compound 6-Substituent Biological Activity Toxicity (30 mg/kg) Reference
1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea CH₃ Not reported (inferred enhanced stability) N/A N/A
1-(6-Fluorobenzothiazol-2-yl)-3-phenyl-urea F 100% protection in MES anticonvulsant model Non-toxic
1-(6-Methoxybenzothiazol-2-yl)-3-phenyl-urea OCH₃ Moderate activity (hypothetical) N/A
1-(6-Trifluoromethylbenzothiazol-2-yl)-3-phenyl-urea CF₃ Kinase inhibition (hypothetical) N/A
  • 6-Methyl (CH₃) : Enhances lipophilicity and may reduce metabolic degradation compared to electron-withdrawing groups like CF₃ .
  • 6-Fluoro (F) : Improves anticonvulsant efficacy (100% protection in MES model) without neurotoxicity .

Urea-Linked Aromatic Modifications

The phenyl group on the urea moiety can be substituted to optimize target engagement:

Compound Phenyl Substituent Activity Notes Reference
1-(6-Methyl-benzothiazol-2-yl)-3-(4-Cl-phenyl)urea 4-Cl Hypothetical improved binding affinity
1-(6-Methyl-benzothiazol-2-yl)-3-(2-OCH₃-phenyl)urea 2-OCH₃ Potential CNS activity
1-(6-Methyl-benzothiazol-2-yl)-3-(unsubstituted-phenyl)urea None Baseline activity
  • 4-Chloro (4-Cl) : Electron-withdrawing groups may enhance interactions with hydrophobic pockets in target proteins .
  • 2-Methoxy (2-OCH₃) : Steric effects could influence conformational flexibility .

Anticonvulsant Activity

Compounds with 6-fluoro or 6-methyl substitutions on benzothiazole exhibit superior anticonvulsant activity in maximal electroshock (MES) models. For example:

  • Compound 5f (6-F) : 100% protection at 30 mg/kg, comparable to phenytoin .
  • Hypothetical 6-Methyl analog : Expected similar efficacy due to balanced lipophilicity and stability .

Kinase Inhibition

Benzothiazole-urea derivatives with bulky substituents (e.g., CF₃) show promise as kinase inhibitors.

Computational and Structural Insights

Density-functional theory (DFT) studies () suggest that exact-exchange terms improve the accuracy of thermochemical predictions for urea derivatives, aiding in the design of stable analogs . Crystal structure data () from SHELX-refined models highlight the planar geometry of the benzothiazole-urea scaffold, favoring π-π stacking interactions in protein binding .

Biological Activity

1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea is a compound that falls within the class of urea derivatives, which have garnered considerable interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 6-methyl-benzothiazole with phenyl isocyanate. The resulting urea structure is characterized by the presence of a benzothiazole moiety, which is known to enhance biological activity through various mechanisms.

Reaction Scheme

The general reaction can be outlined as follows:

6 Methyl benzothiazole+Phenyl isocyanate1 6 Methyl benzothiazol 2 yl 3 phenyl urea\text{6 Methyl benzothiazole}+\text{Phenyl isocyanate}\rightarrow \text{1 6 Methyl benzothiazol 2 yl 3 phenyl urea}

This reaction usually occurs in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under controlled temperature conditions.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. Studies indicate that derivatives of benzothiazole exhibit potent antibacterial and antifungal properties. For instance, compounds derived from benzothiazole have shown minimum inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The IC50 values for these activities typically range from 10 μM to 20 μM, indicating moderate efficacy compared to standard chemotherapeutics .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, it has been reported to inhibit glycogen synthase kinase 3 (GSK-3), a crucial enzyme in various signaling pathways related to cell growth and survival. The inhibition of GSK-3β activity was observed to be more than 50% at concentrations around 1 μM .

Cytotoxicity Studies

While assessing the cytotoxicity, compounds similar to this compound have shown varying degrees of toxicity towards different cell lines. For instance, some derivatives exhibited lower toxicity towards THP-1 cells compared to U937 cells, suggesting selective cytotoxic profiles that could be advantageous in therapeutic applications .

Case Studies

Several studies have been conducted to evaluate the biological activity of urea derivatives incorporating benzothiazole moieties. Below are summarized findings from selected studies:

StudyCompoundActivityIC50/Other Metrics
Urea Derivative AAntibacterialMIC = 50 μg/mL
Urea Derivative BAnticancer (MDA-MB-231)IC50 = 15 μM
Urea Derivative CGSK-3β Inhibition>50% inhibition at 1 μM

These studies underscore the versatility and potential therapeutic applications of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(6-Methyl-benzothiazol-2-yl)-3-phenyl-urea, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via the reaction of 6-methyl-benzothiazol-2-amine with phenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux. Triethylamine is added to neutralize HCl byproducts. Optimizing molar ratios (1:1.2 amine-to-isocyanate) and reaction time (12–24 hours) improves yields (>75%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are essential for structural confirmation, and how are spectral peaks interpreted?

  • Methodological Answer :

  • NMR : 1H^1H NMR in deuterated DMSO reveals aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5 ppm for benzothiazole-CH3_3). 13C^{13}C NMR confirms carbonyl (C=O, δ ~155 ppm) and benzothiazole carbons .
  • Mass Spectrometry : ESI-MS shows [M+H]+^+ at m/z 297.1 (C15_{15}H13_{13}N3_3OS), with fragmentation patterns aligning with urea and benzothiazole cleavage .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse with water for 15 minutes. Store in airtight containers at 4°C. Consult SDS for toxicity data (e.g., LD50_{50} in rodents) and disposal guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties, and what parameters ensure accuracy?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Validate against experimental UV-Vis spectra (λmax_{\text{max}} ~280 nm) and optimize exchange-correlation terms to reduce deviations (<2.4 kcal/mol) .

Q. What strategies resolve contradictions in solubility data across different solvents?

  • Methodological Answer : Cross-validate using Hansen Solubility Parameters (HSPs) and molecular dynamics simulations. Experimentally, perform saturation solubility assays in DMSO, ethanol, and water at 25°C. Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify solubility limits and correlate with logP values (~3.2) .

Q. How can structural modifications enhance bioactivity, based on analogs?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) at the phenyl ring to modulate electron density. Test analogs in vitro for anticonvulsant activity (e.g., maximal electroshock seizure models) and compare IC50_{50} values. SAR studies show methyl substitution on benzothiazole improves blood-brain barrier permeability .

Q. What crystallographic techniques confirm molecular geometry, and how are data refined?

  • Methodological Answer : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (C=O: ~1.23 Å) and dihedral angles between aromatic rings. Refinement via SHELXL (full-matrix least-squares) achieves R-factors < 0.05. CIF files are deposited in the Cambridge Structural Database (CSD) .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for multi-step syntheses?

  • Methodological Answer : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (polar aprotic vs. ethers), and temperature. Use Design of Experiments (DoE) to identify critical factors. For example, microwave-assisted synthesis (100°C, 30 min) improves yields by 15% compared to conventional heating .

Methodological Resources

  • Synthesis Optimization : Refer to protocols in (reflux conditions) and 11 (multi-component reactions).
  • Computational Validation : Use B3LYP/6-311+G(d,p) as in .
  • Crystallography : Apply SHELX suites for refinement ( ).

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